Guaiacol carbonate
Overview
Description
Guaiacol carbonate is a member of methoxybenzenes.
Mechanism of Action
Target of Action
The primary target of Guaiacol, a component of Guaiacol Carbonate, is Serum Albumin . It is also known to interact with reactive oxygen radicals . Guaiacol is used as a reducing co-substrate for COX reactions .
Mode of Action
Guaiacol is thought to have disinfectant properties and is used as an expectorant . It is also used in traditional dental pulp sedation . Guaiacol has the property of inducing cell proliferation and is a potent scavenger of reactive oxygen radicals . Its radical scavenging activity may be associated with its effect on cell proliferation .
Biochemical Pathways
Guaiacol’s antifungal effects may be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels . It displays activity against deoxynivalenol (DON) production by modulating the oxidative response in Fusarium graminearum .
Pharmacokinetics
In rats, Guaiacol is rapidly absorbed, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes . .
Result of Action
The molecular and cellular effects of Guaiacol’s action include inducing cell proliferation and scavenging reactive oxygen radicals . This radical scavenging activity may be associated with its effect on cell proliferation . In addition, Guaiacol exerts inhibitory effects against mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum .
Action Environment
Environmental factors can influence the action of Guaiacol. For instance, under environmental stress, Guaiacol Peroxidase activity is boosted . .
Biochemical Analysis
Biochemical Properties
Biochemical assays have shown that Guaiacol carbonate lowers basal and glucose 6-phosphate–stimulated glycogen synthase (GYS) activity . It also increases inactivating GYS1 phosphorylation and phosphorylation of the master activator of catabolism, AMP-dependent protein kinase .
Cellular Effects
It is known that this compound influences cell function by modulating enzyme activity and protein phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
bis(2-methoxyphenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUJFMPWKPVXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046405 | |
Record name | Guaiacol carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-17-3 | |
Record name | Phenol, 2-methoxy-, carbonate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacol carbonate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GUAIACOL CARBONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GUAIACOL CARBONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guaiacol carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methoxyphenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUAIACOL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71XPQ6R29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Guaiacol carbonate exert its effects within the body?
A: this compound is metabolized into Guaiacol, which acts as an intestinal antiseptic. [, ] It was incorporated into complex formulas aimed at reducing bacterial activity in the gut. []
Q2: What is the chemical structure of this compound?
A: this compound, also known as carbonic acid bis(2-methoxyphenyl) ester, has the molecular formula C15H14O5. []
Q3: Were there concerns about the use of this compound in early treatments?
A: Yes, some early research questioned the dosage and frequency of administration of this compound in treatments for typhoid fever. [] This highlights the importance of carefully evaluating the risk-benefit profile of any compound, even those with a history of use.
Q4: Has this compound been compared to other compounds in research?
A: Yes, a study compared this compound to acetylsalicylic acid and a combination of bromexine, acetylsalicylic acid, and codeine phosphate for treating bronchial inflammatory disorders. [] While the specifics of the study are limited in this abstract, comparative research is crucial for understanding a compound's potential advantages and disadvantages.
Q5: Are there any safety concerns associated with this compound?
A5: While this compound has been explored for various applications, it's important to note that even compounds with a history of use can have safety considerations. Always consult the latest safety data sheets and relevant research before working with this compound.
Q6: What are the limitations of the available research on this compound?
A: Much of the research available on this compound is historical and may not reflect current scientific understanding or methodologies. [, , , , , , , , , , ] Further research is needed to fully elucidate its mechanisms of action, potential applications, and safety profile.
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